chemical structure of 2-Ethyl-1-methyl-5-nitro-1H-indole
chemical structure of 2-Ethyl-1-methyl-5-nitro-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-1-methyl-5-nitro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 2-Ethyl-1-methyl-5-nitro-1H-indole, a compound of significant interest to researchers in medicinal chemistry and drug development. The 5-nitroindole scaffold is a well-established pharmacophore present in molecules with notable biological activities, including anticancer properties.[1][2][3] While this specific derivative is not extensively documented in current literature, this guide leverages established chemical principles and proven methodologies to present a predictive and actionable pathway for its creation and characterization. We will detail a robust synthetic strategy via the Fischer Indole Synthesis, outline rigorous protocols for purification and analysis, and provide predicted characterization data to serve as a benchmark for researchers. This document is designed to empower scientists with the technical insights and practical steps necessary to explore the therapeutic potential of this novel chemical entity.
Introduction: The Significance of the 5-Nitroindole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The introduction of a nitro group at the C-5 position of the indole ring has been shown to be a critical modification for enhancing biological activity. Substituted 5-nitroindoles have demonstrated a broad spectrum of anticancer activities against various cancer cell lines.[1][3] Mechanistically, these compounds have been identified as potent binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells.[1] The strategic placement of substituents at other positions on the indole core allows for the fine-tuning of physicochemical properties and target-binding affinities. This guide focuses on the targeted synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole, a derivative designed to explore the interplay between the electron-withdrawing nitro group and alkyl substitutions at the N-1 and C-2 positions.
Structural Elucidation and Predicted Physicochemical Properties
Core Chemical Structure and Nomenclature
The structure of the target compound is defined by an indole core, which is a bicyclic structure composed of a fused benzene and pyrrole ring. The numbering of the indole ring system dictates the precise placement of the following substituents:
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2-Ethyl: An ethyl group (-CH₂CH₃) at the C-2 position of the pyrrole ring.
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1-Methyl: A methyl group (-CH₃) on the nitrogen atom (N-1) of the pyrrole ring.
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5-Nitro: A nitro group (-NO₂) at the C-5 position of the benzene ring.
Caption: Proposed reaction pathway via Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a robust starting point, adaptable based on laboratory observations. All operations should be conducted in a well-ventilated fume hood.
Reagents & Equipment:
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N-methyl-N-(4-nitrophenyl)hydrazine
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Butanal
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Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
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Ethanol or Glacial Acetic Acid
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Standard glassware for workup
Step-by-Step Procedure:
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Reaction Setup: To a 100 mL round-bottom flask, add N-methyl-N-(4-nitrophenyl)hydrazine (1.0 eq).
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Solvent Addition: Add the chosen solvent, such as glacial acetic acid (20 mL). Begin stirring.
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Carbonyl Addition: Slowly add butanal (1.1 eq) to the stirring mixture at room temperature. An initial exothermic reaction and color change may be observed as the hydrazone forms.
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Catalyst Addition: Cautiously add the acid catalyst. For PPA, a common choice, add approximately 10x the weight of the hydrazine. If using ZnCl₂, add catalytic to stoichiometric amounts (0.5-1.5 eq). 5[5]. Cyclization: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.
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Quenching: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the crude product and neutralize the strong acid.
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Neutralization & Extraction: Carefully neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
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Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a dark solid.
Purification Protocol
The crude product will require purification to remove unreacted starting materials and polymeric side products, a common issue in indole synthesis.
[6]Method: Silica Gel Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A good starting point is a hexane/ethyl acetate system.
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Elution: Begin elution with 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity to 80:20 Hexane:Ethyl Acetate.
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Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
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Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Ethyl-1-methyl-5-nitro-1H-indole as a solid, which is expected to be yellow or orange.
Physicochemical and Structural Characterization Workflow
Confirmation of the final product's identity and purity is achieved through a combination of standard analytical techniques.
Caption: Analytical workflow for structural confirmation.
Protocol for NMR Spectroscopy
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Objective: To confirm the proton and carbon framework of the molecule and verify the substitution pattern.
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Procedure:
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Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
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Acquire a ¹H NMR spectrum. Verify the predicted chemical shifts, multiplicities, and integration values.
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Acquire a ¹³C NMR spectrum. Confirm the presence of the expected number of carbon signals.
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(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
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Protocol for Mass Spectrometry
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Objective: To confirm the molecular weight of the synthesized compound.
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Procedure:
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analyze using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare it to the calculated exact mass (204.0899 for C₁₁H₁₂N₂O₂).
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Protocol for Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
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Procedure:
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Analyze the solid sample using an ATR-FTIR spectrometer.
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Identify characteristic absorption bands:
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~1520 and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group (-NO₂).
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~2970-2850 cm⁻¹: C-H stretching of the alkyl (methyl and ethyl) groups.
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~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and indole rings.
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Potential Applications and Future Directions
Given the established role of 5-nitroindoles in oncology research, 2-Ethyl-1-methyl-5-nitro-1H-indole represents a valuable candidate for biological screening. I[1][3]ts potential as an anticancer agent, specifically as a c-Myc G-quadruplex binder, warrants investigation in cell viability assays using relevant cancer cell lines like HeLa or non-small cell lung cancer lines. F[1][2]urthermore, the modulation of alkyl groups at N-1 and C-2 could influence its selectivity and pharmacokinetic properties, opening avenues for structure-activity relationship (SAR) studies aimed at developing next-generation indole-based therapeutics.
This guide provides a comprehensive, predictive, and practical framework for the synthesis and characterization of the novel compound 2-Ethyl-1-methyl-5-nitro-1H-indole. By employing the robust and well-documented Fischer Indole Synthesis, researchers can reliably access this molecule. The detailed protocols for synthesis, purification, and multi-faceted spectroscopic analysis, along with the predicted data, offer a clear and scientifically grounded pathway for any researcher or drug development professional seeking to explore this promising region of chemical space. The insights provided herein are intended to accelerate research and development efforts targeting the therapeutically significant 5-nitroindole scaffold.
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